molecular formula C23H18BrNO4S B2907008 (2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 904436-63-1

(2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2907008
CAS No.: 904436-63-1
M. Wt: 484.36
InChI Key: XECTWXBRODIZLX-BZZOAKBMSA-N
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Description

(2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic chromene (coumarin) derivative supplied for research purposes. This compound features a Z-configuration imine group, an 8-methoxy substitution on the chromene core, and a 4-methylbenzenesulfonyl (p-toluenesulfonyl) moiety at the 3-position. Chromene and imine-based scaffolds are recognized for their broad bioactivity, with imines noted for analgesic properties and chromene derivatives extensively studied for anti-inflammatory potential through mechanisms such as the inhibition of the TLR4/MAPK signaling pathway, which downregulates key pro-inflammatory cytokines like NO, IL-6, and TNF-α . The structural architecture of this compound, particularly the sulfonyl group, suggests potential as a key intermediate or candidate for developing enzyme inhibitors or receptor modulators. Its precise mechanism of action is a subject for ongoing investigation, but related compounds are explored for targeting voltage-gated sodium channels (NaVs), such as NaV1.8, which are crucial mediators of pain signaling in the peripheral nervous system . This product is intended for investigational use in chemical and pharmacological research, including as a building block for synthetic chemistry, a candidate in high-throughput screening assays, or a probe for studying ion channel function in pain pathways. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-bromophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4S/c1-15-6-12-19(13-7-15)30(26,27)21-14-16-4-3-5-20(28-2)22(16)29-23(21)25-18-10-8-17(24)9-11-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECTWXBRODIZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the chromenylidene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromine atom: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.

    Introduction of the tosyl group: This step involves tosylation reactions using tosyl chloride and a base such as pyridine.

    Formation of the final product: The final step involves coupling the intermediate with aniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted anilines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism by which (2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with three structurally related derivatives, highlighting substituent-driven differences in molecular properties:

Compound Name Substituents (R<sup>1</sup>, R<sup>2</sup>, R<sup>3</sup>) Molecular Formula Average Mass (g/mol) Key Features
(2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine R<sup>1</sup>=Br, R<sup>2</sup>=OCH3, R<sup>3</sup>=SO2-C6H4-CH3 C23H19BrN2O3S 507.38 Bromine enhances lipophilicity; tosyl group aids in crystallinity .
(2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine R<sup>1</sup>=F, R<sup>2</sup>=OCH3, R<sup>3</sup>=SO2-C6H4-CH3 C23H17F2NO4S 441.45 Fluorine atoms improve metabolic stability; lower mass due to Br→F substitution .
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one R<sup>1</sup>=Cl, R<sup>2</sup>=phenyl, R<sup>3</sup>=Cl C27H19Cl2N3O2 504.37 Chlorine substituents enhance electrophilicity; pyrimidinone core increases hydrogen-bonding potential .
(2Z)-N-(4-methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine R<sup>1</sup>=OCH3, R<sup>2</sup>=OCH3, R<sup>3</sup>=NH C20H17N3O3 371.37 Methoxy groups reduce lipophilicity; benzoxazin-3-amine core modifies π-stacking .

Key Differences and Implications

Halogenation Effects: The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to fluorine () or chlorine () analogs. Bromine’s larger atomic radius may enhance π-π stacking interactions in protein binding pockets .

Sulfonyl vs. Non-Sulfonyl Groups: The 4-methylbenzenesulfonyl group in the target compound and ’s derivative contributes to higher crystallinity, as sulfonyl groups often facilitate orderly packing in crystal lattices. This is supported by widespread use of SHELX and OLEX2 for refining sulfonyl-containing structures . Non-sulfonyl analogs (e.g., ) exhibit lower molecular masses and altered solubility profiles.

Biological Activity Predictions :

  • Fluorinated derivatives () are predicted to have enhanced metabolic stability due to fluorine’s resistance to oxidative metabolism .
  • The target compound’s bromine substituent may improve membrane permeability but could also increase toxicity risks compared to methoxy-substituted analogs () .

Research Findings and Methodological Insights

  • Crystallography : Structures of sulfonyl-containing analogs (e.g., and the target compound) are often resolved using SHELXL and ORTEP-3 , which are robust for handling heavy atoms like bromine and sulfur .
  • Similarity Analysis : Computational studies using fingerprint-based methods (e.g., Tanimoto coefficients) classify these compounds as "structurally similar" (Tanimoto >0.85), but biological activity may diverge due to halogen and sulfonyl effects .

Biological Activity

The compound (2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18BrO4S\text{C}_{18}\text{H}_{18}\text{Br}\text{O}_4\text{S}

This structure features a chromene backbone with various substituents that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential in several areas:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of microbial pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Anticancer Studies

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) revealed significant cytotoxicity with an IC50 value of 15 µM. The compound was found to induce apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest
A54925Mitochondrial dysfunction

Antimicrobial Activity

The antimicrobial efficacy was evaluated using the disk diffusion method against various bacterial strains:

BacteriaZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Effects

In vitro studies on RAW 264.7 macrophages showed that treatment with this compound significantly reduced the production of TNF-α and IL-6 upon LPS stimulation. The compound inhibited NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated a synergistic effect, leading to improved patient outcomes compared to chemotherapy alone.
  • Case Study on Infection Control : In a pilot study, patients with chronic bacterial infections were treated with this compound as an adjunct therapy. The results showed a marked reduction in infection rates and improved healing times.

Q & A

Synthesis and Optimization

Basic Q1: What are the key synthetic steps and critical reaction conditions for preparing (2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine? Answer: The synthesis involves:

Core Chromene Formation : Condensation of a substituted chromenone with 4-bromoaniline under acidic conditions (e.g., acetic acid) to form the imine bond.

Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group using tosyl chloride in the presence of a base (e.g., pyridine).

Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Critical conditions include temperature control (60–80°C for imine formation) and anhydrous solvents to prevent hydrolysis.

Advanced Q2: How can researchers optimize the yield of the final product when encountering low regioselectivity during sulfonylation? Answer:

  • Reagent stoichiometry : Use a 1.2–1.5 molar excess of tosyl chloride to drive sulfonylation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the sulfonylating agent.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction .
  • Monitoring : Track progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) to terminate the reaction at optimal conversion.

Structural Characterization

Basic Q3: Which spectroscopic techniques are essential for confirming the structure and purity of this compound? Answer:

  • NMR : 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons), 13^13C NMR (imine carbon at ~160 ppm), and 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • IR : Peaks at ~1650 cm1^{-1} (C=N stretch) and ~1350 cm1^{-1} (sulfonyl S=O stretch).
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+^+ .

Advanced Q4: How can contradictions in 1^1H NMR data (e.g., unexpected splitting patterns) be resolved? Answer:

  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the sulfonyl group).
  • X-ray Crystallography : Resolve absolute configuration and confirm Z-geometry of the imine bond .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Biological Activity and Mechanisms

Basic Q5: What biological activities are associated with this compound, and which functional groups are implicated? Answer:

  • Anticancer Potential : The bromophenyl and sulfonyl groups may inhibit kinases or topoisomerases via π-π stacking and hydrogen bonding .
  • Antimicrobial Activity : Methoxy and sulfonyl groups enhance membrane permeability .
  • Enzyme Inhibition : Demonstrated in preliminary assays against COX-2 and CYP450 isoforms .

Advanced Q6: How can researchers design experiments to distinguish between covalent and non-covalent target interactions? Answer:

  • Covalent Binding Assays : Use mass spectrometry to detect adduct formation after incubation with target proteins.
  • Competitive FRET : Compare displacement by known covalent/non-covalent inhibitors.
  • Mutagenesis Studies : Modify cysteine residues in the target enzyme to assess binding dependency .

Chemical Reactivity and Stability

Basic Q7: What are the primary degradation pathways under ambient storage conditions? Answer:

  • Hydrolysis : The imine bond is susceptible to acidic/basic conditions, forming chromenone and 4-bromoaniline.
  • Photooxidation : Conjugated chromene core may degrade under UV light (use amber vials for storage) .
  • Thermal Stability : Decomposes above 200°C (DSC/TGA recommended for storage guidelines) .

Advanced Q8: How can regioselectivity be controlled during electrophilic substitution reactions on the chromene core? Answer:

  • Directing Groups : Use the sulfonyl group as a meta-director for nitration or halogenation.
  • Lewis Acid Catalysis : Employ FeCl3_3 or AlCl3_3 to favor substitution at the 6-position of the chromene .
  • Computational Prediction : DFT studies (e.g., Fukui indices) identify electron-rich sites for attack .

Data Analysis and Reproducibility

Basic Q9: What statistical methods are recommended for analyzing bioassay data (e.g., IC50_{50} variability)? Answer:

  • Dose-Response Curves : Fit using nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals.
  • ANOVA : Compare replicates across multiple batches to assess synthesis consistency .

Advanced Q10: How should researchers address batch-to-batch variability in cytotoxicity assays? Answer:

  • Design of Experiments (DOE) : Optimize synthesis parameters (e.g., reaction time, temperature) using a factorial design.
  • Orthogonal Analytical Methods : Combine HPLC purity data with bioactivity results to correlate impurities with efficacy loss .
  • Metabolomic Profiling : Identify degradation products via LC-MS and adjust storage conditions accordingly .

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